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molecular formula C8H18N2O B2890203 3-(2-Dimethylaminoethoxy)pyrrolidine CAS No. 67563-57-9

3-(2-Dimethylaminoethoxy)pyrrolidine

Cat. No. B2890203
M. Wt: 158.245
InChI Key: JGUJECMONXPQGD-UHFFFAOYSA-N
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Patent
US04096331

Procedure details

A solution of 10.0 g. (0.0402 mole) of 1-benzyl-3-(2-dimethylaminoethoxy)pyrrolidine in ethanol containing 10% palladium on charcoal was shaken at 60° C. in about three atmospheres of hydrogen until the theoretical amount of hydrogen was used. The cooled filtered solution was concentrated at reduced pressure to give a quantitative yield of oily product. The structure was confirmed by its nuclear magnetic resonance spectrum.
Name
1-benzyl-3-(2-dimethylaminoethoxy)pyrrolidine
Quantity
0.0402 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][CH:10]([O:13][CH2:14][CH2:15][N:16]([CH3:18])[CH3:17])[CH2:9]1)C1C=CC=CC=1.[H][H]>C(O)C>[CH3:17][N:16]([CH3:18])[CH2:15][CH2:14][O:13][CH:10]1[CH2:11][CH2:12][NH:8][CH2:9]1

Inputs

Step One
Name
1-benzyl-3-(2-dimethylaminoethoxy)pyrrolidine
Quantity
0.0402 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)OCCN(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The cooled filtered solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC1CNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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